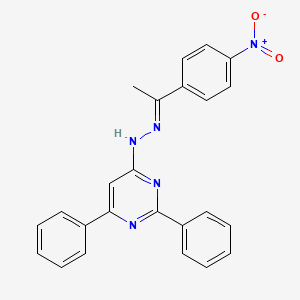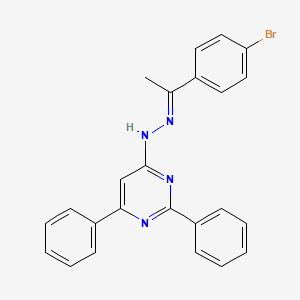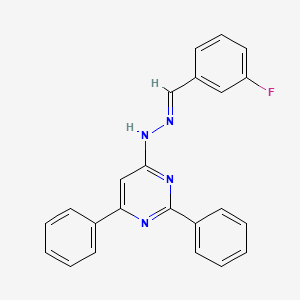
1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone
Overview
Description
1-(Pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as PFP-EH, is a compound that has been studied extensively for its potential applications in scientific research. PFP-EH is a hydrazone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mechanism of Action
The mechanism of action of 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of mitochondrial respiration and the induction of oxidative stress. 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of the protein complex I in the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in ROS production.
Biochemical and Physiological Effects
1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have antioxidant activity. Additionally, 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme acetylcholinesterase, making it a potential candidate for use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is its potency and specificity. 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells at low concentrations. Additionally, 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have a high degree of specificity for cancer cells, making it a promising candidate for use in targeted therapies.
One of the main limitations of 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is its potential toxicity. While 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. Additionally, 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone may have off-target effects that could limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research involving 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone. One area of interest is the development of 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone derivatives with improved potency and specificity. Additionally, further research is needed to fully understand the mechanism of action of 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to evaluate the toxicity of 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone in vivo and to develop methods for minimizing its potential side effects.
Scientific Research Applications
1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-(pentafluorophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F5N4/c1-13(18-19(25)21(27)23(29)22(28)20(18)26)32-33-17-12-16(14-8-4-2-5-9-14)30-24(31-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,30,31,33)/b32-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNCLGJMXOLCTP-JJKQSNDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-iodophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843109.png)
![4-methoxybenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843115.png)
![4-(dimethylamino)benzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843126.png)
![1-(4-methylphenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843134.png)
![4-fluorobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843155.png)
![1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843169.png)
![1-(4-bromophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843175.png)
![2,3,4,5,6-pentafluorobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843180.png)
![3-fluorobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843183.png)




![4-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843234.png)